N-(4-Cyanophenyl)acetamide
Overview
Description
“N-(4-Cyanophenyl)acetamide” is a chemical compound with the molecular formula C9H8N2O . It is also known by the CAS number 35704-19-9 .
Synthesis Analysis
The synthesis of N-cyanoacetamides, such as “this compound”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES stringN#CC1=CC(N)=CC=C1NC(C)=O
. The InChI code for this compound is 1S/C9H9N3O/c1-6(13)12-8-3-2-7(6-11)4-5-8/h2-4H,1H3,(H,12,13)
. Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Scientific Research Applications
Synthon in Heterocyclic Synthesis
N-(4-Cyanophenyl)acetamide and related compounds serve as important synthons in heterocyclic synthesis. For instance, 2-cyano-N-(4-sulfamoylphenyl) acetamide is used as a building block for creating polyfunctionalized heterocyclic compounds. This application highlights its significance in the synthesis of various complex molecular structures (Gouda, 2014).
Role in Microwave Irradiation Synthesis
This compound derivatives, like N-(4-methylphenyl) acetamide, have been utilized in microwave irradiation synthesis processes. This method demonstrates the compound's effectiveness in speeding up reactions and improving yields, which is essential in medicinal chemistry (Liu Chang-chu, 2014).
Intermediate for Antimalarial Drugs
Compounds like N-(2-hydroxyphenyl)acetamide, an intermediate derivative of this compound, play a critical role in the natural synthesis of antimalarial drugs. Their chemoselective acetylation has been a subject of optimization and study, underlining their pharmaceutical importance (Magadum & Yadav, 2018).
In Green Synthesis of Dyes
This compound derivatives, such as N-(3-Amino-4-methoxyphenyl)acetamide, are utilized in the green synthesis of azo disperse dyes. This application emphasizes the compound's role in developing eco-friendly and efficient industrial chemical processes (Zhang Qun-feng, 2008).
Solvatochromism Studies
Derivatives of this compound, such as N-(4-Methyl-2-nitrophenyl)acetamide, are studied for their solvatochromic properties. These studies are crucial for understanding molecular interactions in various solvents, which is valuable in physical chemistry and material science (Krivoruchka et al., 2004).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that acetamide, a structurally similar compound, interacts with the aliphatic amidase expression-regulating protein in pseudomonas aeruginosa .
Mode of Action
Based on its structural similarity to acetamide, it may interact with its targets in a similar manner .
Biochemical Pathways
Acetamide, a structurally similar compound, is known to be involved in various biochemical pathways .
Pharmacokinetics
The compound’s molecular weight of 16017 g/mol may influence its bioavailability and pharmacokinetic properties.
Result of Action
Structurally similar compounds, such as acetamide, have been studied for their cytotoxic activity against human lung carcinoma (a-549) and human breast carcinoma (mcf-7) cell lines .
Properties
IUPAC Name |
N-(4-cyanophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-7(12)11-9-4-2-8(6-10)3-5-9/h2-5H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFKRTEWFEYWIHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20189225 | |
Record name | 4-Cyanoacetanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20189225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35704-19-9 | |
Record name | N-(4-Cyanophenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35704-19-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Cyanoacetanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035704199 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 35704-19-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88010 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Cyanoacetanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20189225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-cyanophenyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.881 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(4-Cyanophenyl)acetamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CX4HYQ9P3J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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